molecular formula C28H20N2O2 B12902938 1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one CAS No. 61457-79-2

1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one

Cat. No.: B12902938
CAS No.: 61457-79-2
M. Wt: 416.5 g/mol
InChI Key: CFQPMICVGAJDBT-UHFFFAOYSA-N
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Description

1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone is an organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a phenyl group attached to the quinoxaline moiety, which is further connected to a phenoxyphenyl group through an ethanone linkage

Preparation Methods

The synthesis of 1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone can be achieved through several synthetic routes. One efficient method involves the use of aryne chemistry. Aryne intermediates are highly reactive species that can be generated in situ from precursors such as trimethylsilyl phenyl trifluoromethanesulfonate and cesium fluoride. The reaction typically proceeds under mild conditions, resulting in high yields and broad substrate scope .

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.

Scientific Research Applications

1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in anticancer research, the compound may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone can be compared with other similar compounds, such as:

The uniqueness of 1-(4-(4-(3-Phenylquinoxalin-2-yl)phenoxy)phenyl)ethanone lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

61457-79-2

Molecular Formula

C28H20N2O2

Molecular Weight

416.5 g/mol

IUPAC Name

1-[4-[4-(3-phenylquinoxalin-2-yl)phenoxy]phenyl]ethanone

InChI

InChI=1S/C28H20N2O2/c1-19(31)20-11-15-23(16-12-20)32-24-17-13-22(14-18-24)28-27(21-7-3-2-4-8-21)29-25-9-5-6-10-26(25)30-28/h2-18H,1H3

InChI Key

CFQPMICVGAJDBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=CC=C5

Origin of Product

United States

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